molecular formula C32H22O2 B178218 (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol CAS No. 102490-05-1

(R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol

Cat. No.: B178218
CAS No.: 102490-05-1
M. Wt: 438.5 g/mol
InChI Key: UXSXQZYUHXUTTI-UHFFFAOYSA-N
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Description

®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol is a chiral organic compound that belongs to the class of binaphthyl compounds. It is widely used as a chiral ligand in asymmetric synthesis, particularly in the field of organic chemistry. The compound is known for its ability to induce chirality in various chemical reactions, making it a valuable tool for the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol can be synthesized through several methods. One common method involves the oxidative coupling of 2-naphthol derivatives in the presence of a suitable oxidizing agent. The reaction typically requires a catalyst, such as copper or palladium, and is carried out under controlled conditions to ensure the formation of the desired chiral product.

Industrial Production Methods

In industrial settings, the production of ®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol often involves large-scale oxidative coupling reactions. The process is optimized to maximize yield and purity, and may involve the use of continuous flow reactors to enhance efficiency. The choice of solvents, temperature, and reaction time are critical factors that influence the overall success of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the naphthol rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine, chlorine, and various electrophiles are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation typically yields quinones, while reduction produces dihydro derivatives

Scientific Research Applications

®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and specialty materials, where chirality is a crucial factor.

Mechanism of Action

The mechanism by which ®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol exerts its effects is primarily through its role as a chiral ligand. The compound interacts with metal catalysts to form chiral complexes, which then facilitate asymmetric reactions. The molecular targets and pathways involved include the coordination of the naphthol rings to metal centers, inducing chirality in the resulting complexes.

Comparison with Similar Compounds

Similar Compounds

    (S)-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol: The enantiomer of the ®-form, used in similar applications but with opposite chirality.

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another widely used chiral ligand in asymmetric synthesis.

    1,1’-Bi-2-naphthol (BINOL): A related compound with similar structural features but lacking the phenyl groups.

Uniqueness

®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol is unique due to its specific chiral configuration and the presence of phenyl groups, which enhance its ability to induce chirality in chemical reactions. Its effectiveness as a chiral ligand makes it a valuable tool in the synthesis of enantiomerically pure compounds, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(2-hydroxy-3-phenylnaphthalen-1-yl)-3-phenylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22O2/c33-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)34)22-13-5-2-6-14-22/h1-20,33-34H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSXQZYUHXUTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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